molecular formula C12H8ClF2NO2S B263069 N-(3-chlorophenyl)-2,4-difluorobenzenesulfonamide

N-(3-chlorophenyl)-2,4-difluorobenzenesulfonamide

Cat. No. B263069
M. Wt: 303.71 g/mol
InChI Key: SDPVDNHKCFKSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2,4-difluorobenzenesulfonamide, commonly known as DBCO-NHS ester, is a chemical compound used in scientific research for bioconjugation and labeling purposes. It is a reactive molecule that can selectively bind to molecules containing azide groups, making it a valuable tool in various fields of research, such as biochemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of DBCO-NHS ester is based on the selective reaction between the ester group and the azide group of the target molecule. The reaction is a bioorthogonal click chemistry reaction, which means that it occurs under mild conditions, in aqueous solutions, and without interfering with the biological system. The reaction is fast and irreversible, resulting in a stable covalent bond between the DBCO-NHS ester and the target molecule.
Biochemical and Physiological Effects:
DBCO-NHS ester has no direct biochemical or physiological effects on living organisms, as it is used only for labeling and bioconjugation purposes. However, the labeled biomolecules may have altered biochemical or physiological properties, depending on the nature and location of the label.

Advantages and Limitations for Lab Experiments

The use of DBCO-NHS ester in scientific research has several advantages, such as high selectivity and specificity, fast reaction kinetics, and mild reaction conditions. It also allows for the labeling of biomolecules in situ, without the need for purification or separation steps. However, DBCO-NHS ester has some limitations, such as the requirement for azide-containing probes, the potential for non-specific labeling, and the limited stability of the labeled biomolecules.

Future Directions

The use of DBCO-NHS ester in scientific research is still evolving, and there are several future directions for its application. One direction is the development of new azide-containing probes with improved sensitivity and specificity for different biomolecules. Another direction is the exploration of new bioorthogonal click chemistry reactions that can complement or replace the DBCO-NHS ester reaction. Finally, the application of DBCO-NHS ester in vivo, for imaging and targeting purposes, is a promising area of research that requires further investigation.

Synthesis Methods

The synthesis of DBCO-NHS ester involves the reaction of 3-chloroaniline and 2,4-difluorobenzenesulfonyl chloride in the presence of a base, followed by the addition of N-hydroxysuccinimide (NHS) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the NHS ester derivative. The final product is purified by chromatography and characterized by spectroscopic techniques.

Scientific Research Applications

DBCO-NHS ester is widely used in scientific research for bioconjugation and labeling purposes. It can be used to label biomolecules, such as proteins, peptides, and nucleic acids, with azide-containing probes, such as fluorescent dyes, biotin, or magnetic beads. This allows for the detection, visualization, and isolation of specific molecules in complex biological systems.

properties

Molecular Formula

C12H8ClF2NO2S

Molecular Weight

303.71 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-5-4-9(14)7-11(12)15/h1-7,16H

InChI Key

SDPVDNHKCFKSLY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.